1,3-Dioxolan-2-one, 4-(4-chlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
CAS No.: 107659-82-5
Cat. No.: VC17005632
Molecular Formula: C15H16ClN3O3
Molecular Weight: 321.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107659-82-5 |
|---|---|
| Molecular Formula | C15H16ClN3O3 |
| Molecular Weight | 321.76 g/mol |
| IUPAC Name | (4S,5R)-4-(4-chlorophenyl)-5-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
| Standard InChI | InChI=1S/C15H16ClN3O3/c1-2-3-13-15(22-14(20)21-13,8-19-10-17-9-18-19)11-4-6-12(16)7-5-11/h4-7,9-10,13H,2-3,8H2,1H3/t13-,15-/m1/s1 |
| Standard InChI Key | JEZLUVLJQUQTJY-UKRRQHHQSA-N |
| Isomeric SMILES | CCC[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCCC1C(OC(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dioxolan-2-one ring, a five-membered cyclic carbonate, substituted at the 4- and 5-positions. The (4S,5R) configuration indicates specific stereochemistry, critical for its biological interactions . Key substituents include:
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4-Chlorophenyl group: Aromatic ring with a chlorine atom at the para position, enhancing lipophilicity and potential π-π stacking interactions.
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Propyl group: A three-carbon alkyl chain contributing to hydrophobic character.
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1H-1,2,4-Triazol-1-ylmethyl group: A triazole moiety known for its role in hydrogen bonding and metal coordination .
The stereochemistry at C4 and C5 influences spatial orientation, potentially affecting binding affinity to enzymatic targets like CDC25 phosphatases .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 321.76 g/mol | |
| CAS Registry Number | 383907-43-5 | |
| Synonyms | DA3003-1, PTP Inhibitor XXI |
The compound’s solubility and stability are inferred from its functional groups. The chlorophenyl and triazole moieties suggest moderate polarity, soluble in organic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
General Strategies for Dioxolane Derivatives
While synthetic details for this specific compound are sparse in the provided sources, analogous 1,3-dioxolan-2-one derivatives are synthesized via nucleophilic ring-opening reactions or condensation of diols with carbonyl sources . For instance, phosphorus-containing dioxolanes are prepared by reacting phosphorus-chlorine derivatives with 1,3-dioxolan-2-one under catalytic conditions .
Stereochemical Considerations
The (4S,5R) configuration likely arises from asymmetric synthesis using chiral catalysts or resolution techniques. Enzymatic methods or chiral auxiliaries may enforce stereocontrol during propyl and triazole group incorporation .
Biological Activity and Mechanism of Action
CDC25 Phosphatase Inhibition
CDC25 phosphatases regulate cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). This compound inhibits CDC25 isoforms (CDC25A, B, C), disrupting cell cycle transitions and inducing G2/M arrest . Studies demonstrate its efficacy in suppressing tumor growth by promoting apoptosis in cancer cells .
Mechanism
The triazole group coordinates with catalytic cysteine residues in CDC25’s active site, while the chlorophenyl group stabilizes binding via hydrophobic interactions . The propyl chain may enhance membrane permeability, facilitating intracellular uptake.
Selectivity and Potency
Compared to other CDC25 inhibitors (e.g., NSC 663284), this compound exhibits improved selectivity due to its stereochemistry. The (4S,5R) configuration optimizes spatial alignment with the enzyme’s binding pocket, reducing off-target effects .
Applications in Biochemical Research
Cell Cycle Studies
Researchers utilize this compound to probe CDC25’s role in oncogenesis. For example, Han et al. (2004) demonstrated its ability to sensitize leukemia cells to chemotherapeutic agents by abrogating CDC25-mediated survival pathways .
Protein Phosphorylation Assays
As a phosphatase inhibitor, it serves as a tool compound in kinase/phosphatase signaling studies. Pu et al. (2002) employed it to elucidate feedback loops between CDKs and CDC25 in DNA damage responses .
Comparison with Related Compounds
| Compound | Target | Key Structural Features | Selectivity |
|---|---|---|---|
| NSC 663284 | CDC25 | Quinoline-dione core | Moderate |
| DA3003-1 | Protein Tyrosine Phosphatases | Morpholinyl-ethylamino group | Broad-spectrum |
| This Compound | CDC25 | (4S,5R)-dioxolane, triazole | High |
The unique dioxolane-triazole scaffold and stereochemistry distinguish it from classical phosphatase inhibitors, offering a template for designing isoform-specific therapeutics .
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